Molecular weight and formula of 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone
Molecular weight and formula of 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone
An In-Depth Technical Guide to 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone: Synthesis, Properties, and Applications
Executive Summary
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] This guide focuses on a specific, highly functionalized derivative, 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone . The introduction of an azide moiety to the 1,2-dimethylindole core creates a versatile chemical entity. The azide group serves as a powerful chemical handle for bioconjugation and derivatization via reactions like "click chemistry," while the indole nucleus provides a robust framework for modulating interactions with biological targets.
This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the compound's fundamental physicochemical properties, a detailed methodology for its synthesis with mechanistic insights, and a discussion of its potential applications as a strategic building block in modern chemical biology and drug discovery.
Core Physicochemical & Structural Properties
Understanding the fundamental properties of 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone is the first step in its effective utilization. The key identifiers and calculated properties are summarized below. The parent compound, 1-(1,2-dimethyl-1H-indol-3-yl)ethanone, has a reported molecular formula of C12H13NO and a molecular weight of 187.24 g/mol .[2] The introduction of the azido group (N₃) in place of a hydrogen atom on the ethanone side chain leads to the following properties.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₄O |
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone |
| CAS Number | Not assigned. (Precursor CAS: 33022-90-1)[2] |
| Canonical SMILES | CN1C(=C(C2=CC=CC=C21)C)C(=O)CN=[N+]=[N-] |
Synthesis and Mechanistic Rationale
The synthesis of 2-azido-ethanone derivatives of indoles is reliably achieved through a two-step process starting from the corresponding acetyl-indole precursor. This method is favored for its high efficiency and the commercial availability of the starting materials.
Synthetic Pathway Overview
The overall transformation involves two key steps:
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α-Bromination: The selective bromination of the methyl group of the ethanone moiety to create an electrophilic center.
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Nucleophilic Substitution (Azidation): The displacement of the bromide with an azide anion to yield the final product.
Caption: General workflow for the synthesis of the target compound.
Mechanistic Insights
The synthesis of the parent compound, 2-azido-1-(1H-indol-3-yl)ethanone, proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[3] The azide anion (N₃⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This concerted step involves the simultaneous formation of the C-N₃ bond and the breaking of the C-Br bond. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation while leaving the azide anion relatively "bare," thereby enhancing its nucleophilicity and promoting a high reaction rate.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical transformations. All laboratory work should be conducted by trained personnel in a controlled environment with appropriate safety precautions.
Step 1: Synthesis of 2-Bromo-1-(1,2-dimethyl-1H-indol-3-yl)ethanone (Intermediate)
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Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1-(1,2-dimethyl-1H-indol-3-yl)ethanone (1.0 eq) in a suitable solvent such as anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
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Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Bromine (Br₂) (1.05 eq) in the same solvent dropwise over 30 minutes. Alternatively, N-Bromosuccinimide (NBS) with a catalytic amount of a radical initiator like AIBN can be used under reflux conditions.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bromo-intermediate. Purification can be achieved via column chromatography if necessary.
Step 2: Synthesis of 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone (Final Product)
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Preparation: Dissolve the crude 2-Bromo-1-(1,2-dimethyl-1H-indol-3-yl)ethanone (1.0 eq) in a polar aprotic solvent such as DMF or Acetonitrile.
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Azidation: Add sodium azide (NaN₃) (1.5-2.0 eq) to the solution. Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.
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Reaction Monitoring: Monitor the disappearance of the bromo-intermediate by TLC.
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product may precipitate out or can be extracted with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel to yield 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone as a solid.
Applications in Research and Drug Development
The strategic placement of the azide and the inherent biological relevance of the indole core make this compound a valuable intermediate for drug discovery and chemical biology.
A Versatile Chemical Hub
The azide group is not merely a placeholder; it is a gateway to a vast chemical space. It can undergo several highly reliable and orthogonal transformations, making the parent molecule a versatile hub for generating diverse molecular architectures.
Caption: Key transformations of the azido group for molecular diversification.
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Click Chemistry: The azide allows for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. This provides a highly efficient method for covalently linking the indole scaffold to other molecules, such as fluorescent dyes, affinity tags, peptides, or potential drug fragments.
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Reduction to Amine: The azide can be cleanly reduced to a primary amine. This transformation is fundamental, as the resulting 2-amino-1-(1,2-dimethyl-1H-indol-3-yl)ethanone is a valuable precursor for synthesizing more complex heterocyclic systems or for amide coupling reactions.
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Staudinger Ligation: This reaction allows for the formation of a stable amide bond between the azide and a phosphine-thioester, a critical tool in chemical biology for peptide and protein modification.
Role in Drug Discovery
The indole nucleus is a key component in numerous compounds targeting a wide range of diseases, including cancer, microbial infections, and neurological disorders.[1][4][5] Derivatives of 2-azido-1-(1H-indol-3-yl)ethanone have been explored as intermediates for molecules with potential biological activity, including enzyme inhibitors.[3] By using this compound as a starting point, researchers can rapidly generate libraries of novel indole derivatives for high-throughput screening campaigns, accelerating the hit-to-lead optimization process in drug development.[6]
Safety, Handling, and Storage
Proper handling of 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone and its synthetic precursors is imperative for laboratory safety.
| Aspect | Guideline |
| General Handling | Use only under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin or eyes.[7][8] Wash hands thoroughly after handling.[9] |
| Azide-Specific Hazards | Organic azides are potentially energetic compounds. Avoid heating to high temperatures, grinding, or subjecting the material to shock, as this can lead to explosive decomposition. Avoid contact with strong acids (which can form toxic hydrazoic acid) and certain metals (e.g., copper, lead, brass) that can form explosive heavy metal azides. |
| First Aid | Eyes: Immediately rinse with plenty of water for at least 15 minutes.[7] Skin: Wash off immediately with soap and plenty of water.[7] Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store away from incompatible materials such as strong oxidizing agents and acids. |
| Disposal | Dispose of waste material in accordance with all local, regional, national, and international regulations.[9] Do not allow it to enter the environment.[7] |
Conclusion
2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone is more than a simple chemical compound; it is a strategic tool for chemical innovation. Its synthesis is straightforward, and its dual-functionality—a biologically relevant indole core and a highly versatile azide handle—provides a powerful platform for researchers in medicinal chemistry and chemical biology. From constructing compound libraries for drug screening to developing sophisticated bioconjugates and molecular probes, this molecule offers a reliable and efficient starting point for exploring complex biological questions and developing next-generation therapeutics.
References
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PubChem. 2-azido-1-(5-methyl-1H-indol-3-yl)ethanone | C11H10N4O. [Link]
- Castrol. (2024, November 6). SAFETY DATA SHEET. [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/6E243509205534D480258BE9005B338A/ File/13017505.pdf)
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O'Brien, C. J., et al. (2014). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Synfacts. [Link]
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Cali-Pharm. (2026, February 12). Applications of 2H-Indol-2-one Derivatives in Pharmaceutical Development. [Link]
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ResearchGate. (2025, October 12). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. [Link]
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National Center for Biotechnology Information. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. PMC. [Link]
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Longdom Publishing. (2017). Synthesis and Characterization of Antimicrobial Activity of Azoles and Azines Derivatives from Tertiary Butyl Carbazatel. Journal of Developing Drugs. [Link]
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MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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ResearchGate. (2021, March 30). Synthesis, characterization, docking study and antimicrobial activity of 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone derivatives. [Link]
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Journal of Chemical Health Risks. (2024, February 2). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. [Link]
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